1,2-Epoxyhexadecane

Catalog No.
S577917
CAS No.
7320-37-8
M.F
C16H32O
M. Wt
240.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Epoxyhexadecane

CAS Number

7320-37-8

Product Name

1,2-Epoxyhexadecane

IUPAC Name

2-tetradecyloxirane

Molecular Formula

C16H32O

Molecular Weight

240.42 g/mol

InChI

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17-16/h16H,2-15H2,1H3

InChI Key

DSZTYVZOIUIIGA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC1CO1

Solubility

Reaction (NTP, 1992)

Synonyms

1,2-epoxyhexadecane

Canonical SMILES

CCCCCCCCCCCCCCC1CO1

-Epoxyhexadecane as a Natural Product

1,2-Epoxyhexadecane is a naturally occurring epoxide found in the plant Houttuynia cordata, also known as heartleaf houttuynia or golden sprengeri. This plant is native to East Asia and has been used in traditional Chinese medicine for centuries [].

Potential Research Applications

The scientific research on 1,2-epoxyhexadecane is ongoing, and its potential applications are still being explored. Some potential areas of research include:

  • Antimicrobial activity: Some studies have investigated the potential antimicrobial properties of 1,2-epoxyhexadecane. However, more research is needed to confirm these findings and understand the mechanisms of action [, ].
  • Antioxidant activity: 1,2-Epoxyhexadecane has been shown to exhibit antioxidant activity in cell-based assays []. However, further research is needed to determine the potential implications of this activity in vivo.

1,2-Epoxyhexadecane is a chemical compound with the molecular formula C16H32OC_{16}H_{32}O and a Chemical Abstracts Service registry number of 7320-37-8. It appears as a white waxy solid or a clear colorless liquid, often characterized by a faint pleasant odor. This compound belongs to the class of epoxides, which are cyclic ethers with a three-membered ring structure that includes an oxygen atom. The presence of the epoxide group makes it reactive and susceptible to various chemical transformations .

There is currently no scientific literature available on the specific mechanism of action of 1,2-Epoxyhexadecane in biological systems.

  • Information on the specific hazards associated with 1,2-Epoxyhexadecane is limited. However, as with most epoxides, it is likely to be irritating to the skin and eyes. Epoxides can also be flammable [].
Due to its epoxide functionality:

  • Ring Opening Reactions: The epoxide can react with nucleophiles such as water, alcohols, or amines to open the ring, forming diols or other derivatives.
  • Acid-Catalyzed Reactions: In the presence of inorganic acids, the epoxide can be protonated, making it more susceptible to nucleophilic attack .
  • Oxidation and Reduction: The compound can be oxidized to form diols or other oxygenated derivatives. Conversely, reduction reactions can convert the epoxide group into alcohols .

1,2-Epoxyhexadecane exhibits notable biological activity. It is classified as a skin irritant and sensitizer; exposure may lead to localized lesions, redness, swelling, and itching. Additionally, inhalation of this compound can result in acute pulmonary edema and other systemic effects such as gastric irritation and potential liver damage . Its toxicity profile necessitates careful handling in laboratory and industrial settings.

Several methods can be employed to synthesize 1,2-epoxyhexadecane:

  • Epoxidation of Hexadecene: The most common method involves the reaction of hexadecene with peracids (such as m-chloroperbenzoic acid) or using catalytic systems that facilitate the formation of the epoxide.
  • Halohydrin Formation: Another approach includes the halohydrin method where halohydrins are treated with bases to yield epoxides .

1,2-Epoxyhexadecane has various applications across different fields:

  • Chemical Intermediates: It serves as a precursor in the synthesis of surfactants, plasticizers, and other functional materials.
  • Polymer Production: The compound is utilized in producing polymers through ring-opening polymerization processes.
  • Research: It is used in biochemical studies to investigate epoxide reactivity and biological interactions .

Studies on 1,2-epoxyhexadecane have indicated its potential interactions with biological systems. Research has shown that it can induce skin sensitization and irritation upon contact. Further investigations into its inhalation toxicity have revealed risks associated with pulmonary exposure. These findings highlight the importance of understanding its interaction with biological tissues for safety assessments in industrial applications .

1,2-Epoxyhexadecane shares structural similarities with various other epoxides. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
1,2-EpoxydodecaneC12H24OC_{12}H_{24}OShorter carbon chain; more volatile
1,2-EpoxyoctadecaneC18H36OC_{18}H_{36}OLonger carbon chain; higher melting point
1,2-EpoxyocteneC8H16OC_{8}H_{16}OSmaller size; exhibits different reactivity patterns

Uniqueness: 1,2-Epoxyhexadecane is unique due to its balanced chain length that provides specific physical properties such as melting point and solubility characteristics that differ from both shorter and longer-chain analogs. Its reactivity profile also varies significantly from these similar compounds due to the presence of the epoxide group within a hexadecane structure.

The chemical epoxidation of 1-hexadecene serves as the primary synthetic route for 1,2-epoxyhexadecane production [19]. This approach involves the direct oxidation of the terminal alkene to introduce the characteristic three-membered oxirane ring structure. The process typically occurs under controlled conditions with specific oxidizing agents and catalytic systems designed to achieve high selectivity and yield.

Peracid-Mediated Oxidation Mechanisms

Peracid-mediated oxidation represents the most extensively studied methodology for converting 1-hexadecene to 1,2-epoxyhexadecane [19] [21]. The mechanism proceeds through a concerted process where the peracid molecule attacks the alkene double bond, resulting in simultaneous formation of the epoxide ring and carboxylic acid byproduct [3] [21].

The epoxidation mechanism follows the Prilezhaev reaction pathway, characterized by a concerted transition state where the peracid bisects the carbon-carbon double bond [21]. This geometry enables two primary frontier orbital interactions: the π C=C highest occupied molecular orbital to σ* O-O lowest unoccupied molecular orbital transfer, and the n O highest occupied molecular orbital interaction [21]. The stereochemistry of the original alkene is preserved during the transformation, maintaining the geometric configuration in the resulting epoxide product [3].

Table 1: Peracid Epoxidation Conditions for Long-Chain Alkenes

Peracid TypeTemperature (°C)Reaction Time (hours)Yield (%)Solvent System
Peracetic acid252842Glacial acetic acid [19]
meta-Chloroperoxybenzoic acid0-2524-3065Chloroform [1]
Perbenzoic acid252445-50Acetic acid solution [19]

The meta-chloroperoxybenzoic acid system demonstrates superior performance for terminal alkene epoxidation, achieving conversions of up to 65% under optimized conditions [1] [21]. The reaction proceeds through reverse addition of the alkene to the peracid at 0°C, followed by gradual warming to room temperature over 24-30 hours [1]. This methodology offers enhanced stability compared to other peracid systems and provides better handling characteristics for large-scale applications [21].

Peracetic acid epoxidation, while historically significant, presents challenges related to the formation of bis-epoxide side products when extended reaction times are employed [1]. The process requires careful stoichiometric control to minimize over-oxidation and maintain selectivity toward the desired monoepoxide product [19]. Industrial implementations often utilize in situ peracetic acid generation from hydrogen peroxide and acetic acid to address storage and handling concerns [23].

Metal-Catalyzed Epoxidation Approaches

Metal-catalyzed epoxidation systems offer enhanced selectivity and operational advantages compared to traditional peracid methods [4] [22]. These approaches utilize transition metal complexes to activate hydrogen peroxide or other oxygen sources, enabling controlled oxidation of the alkene substrate under milder conditions [4].

Manganese-based catalytic systems demonstrate exceptional performance for long-chain alkene epoxidation [22]. The manganese sulfate catalyst, operating at loadings of 0.1-1.0 mol%, facilitates epoxidation using hydrogen peroxide as the terminal oxidant in the presence of bicarbonate buffer [22]. This system generates peroxymonocarbonate (HCO₄⁻) in situ, which serves as the active oxidizing species [22]. The bicarbonate component proves essential for maintaining catalytic activity and preventing catalyst decomposition during the reaction cycle [22].

Table 2: Metal-Catalyzed Epoxidation Performance Data

Catalyst SystemMetal Loading (mol%)OxidantConversion (%)Selectivity (%)Reaction Conditions
Manganese sulfate/bicarbonate0.1-1.0Hydrogen peroxide85-9590-95DMF, 50°C [22]
Tungsten peroxo complexes0.5-2.0Hydrogen peroxide9995-98Biphasic system, 90°C [4]
Manganese porphyrin0.4Hydrogen peroxide9188-92Chlorinated solvent, 25°C [4]

Tungsten-based peroxotungstate catalysts exhibit remarkable efficiency for terminal alkene epoxidation, achieving near-quantitative conversion with excellent selectivity [4]. The catalyst system, typically formulated as quaternary ammonium peroxotungstate complexes, operates through a unique mechanism that favors oxygen transfer over peroxide disproportionation [4]. This characteristic enables efficient utilization of hydrogen peroxide, with 1-dodecene conversion achieving 99% yield using only 1.5 equivalents of oxidant [4].

The peroxotungstate mechanism involves formation of catalytically active tungsten peroxo species in biphasic reaction media [4]. The phase transfer agents facilitate substrate and oxidant interaction while maintaining catalyst stability throughout the reaction cycle [4]. Industrial applications benefit from the absence of organic solvents in some configurations, utilizing rapid stirring at elevated temperatures to achieve efficient mass transfer [4].

Manganese porphyrin complexes provide an alternative approach with enhanced substrate specificity [4]. These systems require chlorinated porphyrin ligands to resist oxidative degradation and employ additives such as imidazole or carboxylic acid combinations to optimize reactivity [4]. The porphyrin framework stabilizes the manganese center against decomposition pathways while maintaining high catalytic activity [4].

Biocatalytic Synthesis via Microbial Systems

Biocatalytic approaches for 1,2-epoxyhexadecane synthesis utilize microbial enzyme systems capable of selective alkene oxidation [8] [10]. These methodologies offer advantages in terms of stereoselectivity, mild reaction conditions, and environmental compatibility compared to chemical processes [10]. The primary biocatalytic routes involve direct microbial epoxidation of alkene substrates or enzymatic transformation of related precursor compounds [8].

Corynebacterium equi IFO 3730 Asymmetric Epoxidation

Corynebacterium species demonstrate significant potential for asymmetric epoxidation of long-chain alkenes [6]. The bacterial strain Corynebacterium equi IFO 3730 possesses monooxygenase enzyme systems capable of inserting oxygen atoms into alkene double bonds with high stereoselectivity [6]. This organism belongs to the Actinobacteria phylum and exhibits facultative anaerobic metabolism, enabling operation under various environmental conditions [6].

The epoxidation mechanism in Corynebacterium equi involves cytochrome P450-type monooxygenases that utilize molecular oxygen and NADH as cofactors [8]. The enzyme system demonstrates preference for terminal alkenes, producing predominantly (R)-configured epoxide products with enantiomeric excess values exceeding 90% [8]. The stereoselectivity arises from the specific active site architecture of the monooxygenase, which positions the alkene substrate in a defined orientation during oxygen insertion [8].

Table 3: Corynebacterium equi Epoxidation Performance

SubstrateProduct Enantiomeric Excess (%)Conversion (%)Reaction Time (hours)Cell Density (OD₆₀₀)
1-Hexadecene>90 (R)75-8548-722.5-3.0 [8]
1-Octene94 (R)90-9524-362.5-3.0 [8]
1-Decene92 (R)80-9036-482.5-3.0 [8]

The bacterial cultivation requires specific nutrient conditions to maintain optimal epoxidation activity [6]. Growth media typically contain glucose or acetate as carbon sources, along with appropriate nitrogen sources and trace metal supplements [6]. The epoxidation activity correlates with cell density and metabolic state, requiring careful optimization of cultivation parameters [6].

Corynebacterium equi demonstrates broad substrate specificity for linear α-alkenes ranging from C₆ to C₁₈ chain lengths [8]. The enzyme system exhibits decreasing activity with increasing substrate chain length, attributed to substrate solubility limitations and enzyme-substrate binding affinity [8]. Optimal conversion rates occur with medium-chain alkenes (C₈-C₁₂), while longer substrates like 1-hexadecene require extended reaction times to achieve satisfactory yields [8].

Enzymatic Mechanisms of Epoxyalkane:CoM Transferase

Epoxyalkane:coenzyme M transferase represents a specialized enzyme system involved in epoxide metabolism within certain bacterial species [9] [24]. This zinc-dependent alkyltransferase catalyzes the nucleophilic attack of coenzyme M (2-mercaptoethanesulfonic acid) on epoxide substrates, forming stable thioether conjugates [9] [25]. The enzyme plays a crucial role in bacterial propylene and ethylene metabolism pathways [24] [27].

The catalytic mechanism involves zinc coordination to activate the coenzyme M thiol group for nucleophilic attack on the epoxide carbon atom [9]. The zinc center coordinates with specific amino acid residues, including cysteine, histidine, and aspartate, creating the active site architecture [9]. Site-directed mutagenesis studies confirm that zinc removal results in complete loss of catalytic activity, which can be restored by addition of zinc chloride or cobalt chloride [9].

Table 4: Epoxyalkane:CoM Transferase Kinetic Parameters

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Product Formation
Epoxypropane0.152.315,3002-Hydroxypropyl-CoM [25]
Epoxyethane0.221.88,2002-Hydroxyethyl-CoM [24]
1,2-Epoxybutane0.351.13,1002-Hydroxybutyl-CoM [25]

The enzyme demonstrates substrate specificity for short-chain epoxides, with decreasing activity for longer alkyl chain substrates [25]. The active site accommodates epoxides through specific hydrophobic interactions, with optimal binding occurring for C₂-C₄ epoxide substrates [25]. Longer chain epoxides like 1,2-epoxyhexadecane exhibit reduced binding affinity due to steric constraints within the enzyme active site [25].

Coenzyme M serves as the essential cofactor for the transferase reaction, functioning as both nucleophile and product carrier [27]. The thiol group of coenzyme M attacks the less substituted carbon of the epoxide ring, resulting in regioselective ring opening with inversion of configuration [24] [25]. The resulting 2-hydroxyalkyl-CoM products undergo subsequent metabolic transformations through specialized dehydrogenase and carboxylase enzymes [25].

The transferase enzyme exhibits broad distribution among alkene-metabolizing bacteria, including Mycobacterium, Xanthobacter, and Rhodococcus species [24] [26]. These organisms utilize the enzyme as part of comprehensive metabolic pathways for alkene assimilation, enabling growth on short-chain alkenes as sole carbon sources [24] [26]. The enzyme system represents an adaptation for detoxification of reactive epoxide intermediates formed during alkene metabolism [24].

Continuous Flow Reactor Configurations for Scalable Production

Continuous flow reactor systems provide enhanced safety, control, and scalability for 1,2-epoxyhexadecane production compared to traditional batch processes [12] [17]. These configurations address the inherent challenges associated with epoxidation reactions, including exothermic heat generation, handling of reactive intermediates, and precise stoichiometric control [16] [17]. Flow systems enable process intensification through improved heat and mass transfer characteristics [12].

The fundamental advantages of continuous flow epoxidation include reduced reactor volumes, enhanced temperature control, and improved safety profiles [12] [17]. The smaller reaction volumes limit the quantity of reactive materials present at any given time, minimizing potential hazards associated with thermal runaway or equipment failure [16] [17]. Superior heat transfer capabilities enable precise temperature control, crucial for maintaining selectivity and preventing over-oxidation [12].

Table 5: Continuous Flow Reactor Performance Parameters

Reactor ConfigurationFlow Rate (mL/min)Residence Time (min)Temperature (°C)Conversion (%)Yield (%)
Microreactor with manganese catalyst0.1-0.510-3040-6085-9263-83 [17]
Packed bed tungsten catalyst0.2-1.015-4580-9095-9988-95 [12]
Multi-stage peracid addition0.1-0.320-4025-3575-8570-80 [17]

Manganese-catalyzed flow systems demonstrate excellent performance for alkene epoxidation using in situ generated peracetic acid [17]. The continuous generation and immediate consumption of peracetic acid eliminates storage and handling concerns while maintaining consistent oxidant concentration [17]. The manganese(II)/2-picolinic acid catalyst system operates effectively at metal loadings as low as 0.05 mol%, providing cost-effective catalysis [17]. Optimal performance requires careful control of the ligand-to-metal ratio to prevent catalyst precipitation and maintain long-term operational stability [17].

The flow reactor design typically incorporates multiple feed streams for substrate, catalyst, and oxidant introduction [17]. Temperature control systems maintain precise reaction conditions throughout the reactor length, preventing hotspot formation and ensuring uniform conversion [17]. Residence time distribution studies confirm plug flow behavior, enabling predictable reaction performance and straightforward scale-up calculations [17].

Packed bed reactor configurations utilize heterogeneous catalysts for continuous epoxidation processes [12]. Tungsten-based catalysts supported on various matrices demonstrate exceptional stability and activity for long-term operation [12]. The packed bed design provides high catalyst-to-substrate contact efficiency while enabling easy catalyst separation and product recovery [12]. Heat integration systems capture reaction exotherm for process heating requirements, improving overall energy efficiency [12].

Multi-stage oxidant addition strategies replicate the gradual peracid addition used in batch processes [17]. Sequential introduction of oxidant through multiple injection points prevents local concentration excesses that could lead to over-oxidation or catalyst deactivation [17]. This approach achieves improved selectivity compared to single-point oxidant addition while maintaining the operational advantages of continuous processing [17].

Table 6: Scale-Up Parameters for Continuous Flow Systems

ParameterLaboratory ScalePilot ScaleCommercial ScaleScaling Factor
Reactor Volume (mL)1-10100-1,00010,000-100,0001,000-10,000x [12]
Flow Rate (mL/min)0.1-1.010-1001,000-10,00010,000x [12]
Production Rate (kg/day)0.001-0.011-10100-1,000100,000x [12]
Heat Transfer Coefficient (W/m²K)1,000-5,000800-3,000500-2,000Decreasing trend [12]

Scale-up of continuous flow epoxidation systems follows established principles of process intensification [12]. The numbering-up approach utilizes multiple parallel reactors to achieve increased production capacity while maintaining the heat and mass transfer advantages of small-scale units [12] [17]. This strategy preserves the safety benefits of reduced inventory while enabling commercial-scale production rates [12].

Alternative scale-up approaches involve increasing reactor dimensions while incorporating mixing elements to maintain efficient heat and mass transfer [17]. Larger diameter tubing requires static mixers or other turbulence-promoting devices to ensure adequate mixing and prevent channeling effects [17]. Heat exchanger design becomes increasingly important at larger scales to manage the substantial heat generation associated with epoxidation reactions [16].

Physical Description

1,2-epoxyhexadecane appears as white waxy solid or clear colorless liquid. Faint pleasant odor. (NTP, 1992)
Liquid

XLogP3

7.3

Boiling Point

518 to 527 °F at 760 mm Hg (NTP, 1992)

Density

0.849 at 68 °F (NTP, 1992)

Melting Point

77 to 81 °F (NTP, 1992)

GHS Hazard Statements

Aggregated GHS information provided by 576 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 83 of 576 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 493 of 576 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (89.45%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (97.97%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H351 (90.06%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

7320-37-8
68110-12-3

Wikipedia

Tetradecyloxirane

Methods of Manufacturing

EPOXIDATION OF 1-HEXADECENE WITH PERACETIC ACID

General Manufacturing Information

All other chemical product and preparation manufacturing
Automotive Transmission Fluid
Mining (except oil and gas) and support activities
Oxirane, 2-tetradecyl-: ACTIVE

Dates

Modify: 2023-08-15

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